molecular formula C9H14N2O B13542102 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one

4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one

Cat. No.: B13542102
M. Wt: 166.22 g/mol
InChI Key: XGQCVRQMIVEMEJ-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one is a chemical compound with the molecular formula C9H14N2O. It is a member of the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. This compound is used in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with ketone reagents to form 1-(1-ethyl-1H-pyrazol-4-yl)ethanol. This intermediate is then oxidized to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used as a precursor in the production of dyes and preservatives.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethyl-1h-pyrazol-4-yl)butan-2-one is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)butan-2-one

InChI

InChI=1S/C9H14N2O/c1-3-11-7-9(6-10-11)5-4-8(2)12/h6-7H,3-5H2,1-2H3

InChI Key

XGQCVRQMIVEMEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CCC(=O)C

Origin of Product

United States

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